1-Benzylpiperidin-3-amine
Overview
Description
1-Benzylpiperidin-3-amine, also known as 1-benzylpiperidine or 1-benzylpiperazine, is an organic compound belonging to the piperidine family. It is a colorless solid with a molecular weight of 131.2 g/mol and a boiling point of 147°C. It is an important building block for the synthesis of various compounds, and is used in the pharmaceutical and agrochemical industries. It is also used in the preparation of drugs and other compounds, such as benzodiazepines and benztropine.
Scientific Research Applications
Synthesis of E-imines and XRD Structure Analysis
1-Benzylpiperidin-3-amine is used in the synthesis of a series of Schiff bases, including (E)-N-(substituted benzylidene)-1-benzylpiperidin-4-amines, through solvent-free condensation. This process is facilitated by SiO2-H3PO4 catalysis under microwave irradiation, yielding high imine quantities. These imines are characterized by their physical constants and spectroscopic data. The study also includes the X-ray diffraction (XRD) structure of specific derivatives (Mayavel, Thirumurthy, Dineshkumar, & Thirunarayanan, 2015).
Catalytic Amination for Pharmaceutical Intermediates
This compound is utilized in the catalytic intermolecular benzylic C(sp3)-H amination, enabling the direct installation of 2-aminopyridine into benzylic positions. This method, which involves iron catalysis, is significant for synthesizing benzylamine structures with potential applications in medicinal chemistry and drug discovery (Khatua, Das, Patra, Das, Roy, & Chattopadhyay, 2022).
Role in the Synthesis of Antitumor Alkaloid Analogues
The compound is involved in the synthesis of trans-3-amino-1-benzylpiperidin-4-ols, which are intermediates in creating stereochemical analogues of antitumor piperidine alkaloids. This synthesis represents a unique regio- and stereospecific Lewis acid-catalyzed process (Grishina, Veselov, Safronova, Mazur, & Samoshin, 2017).
Development of Multifunctional Agents for Alzheimer's Disease
This compound derivatives have been explored for their potential as multifunctional agents in treating Alzheimer's disease. These compounds demonstrate activities against cholinesterase and monoamine oxidase, suggesting their role in developing new therapeutics for neurodegenerative disorders (Mohamed, Yeung, Vasefi, Beazely, & Rao, 2012).
Applications in Asymmetric Synthesis
The compound is a key intermediate in the rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)-enamides. This process efficiently produces enantioenriched 3-aminopiperidine derivatives, important in the synthesis of various natural products and pharmaceutical drugs (Royal, Dudognon, Berhal, Bastard, Boudet, Ayad, & Ratovelomanana-Vidal, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . The interaction of 1-Benzylpiperidin-3-amine with its targets could potentially lead to changes in cellular signaling, enzyme activity, or receptor function.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in neurotransmission, cell signaling, and metabolism
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are not well-documented in the available literature. These properties are crucial for understanding the bioavailability of the compound. It’s known that similar compounds can be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels, including changes in enzyme activity, alterations in cell signaling, and modulation of receptor function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the body. For instance, the compound’s stability may be affected by temperature and light exposure .
properties
IUPAC Name |
1-benzylpiperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARWNWOLWMTQCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329608 | |
Record name | 1-benzylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60407-35-4 | |
Record name | 1-benzylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzylpiperidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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